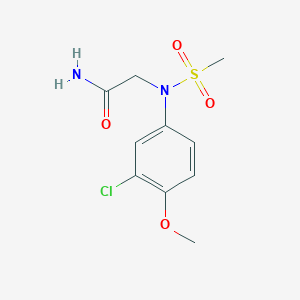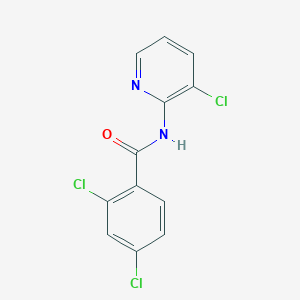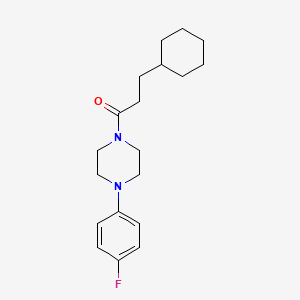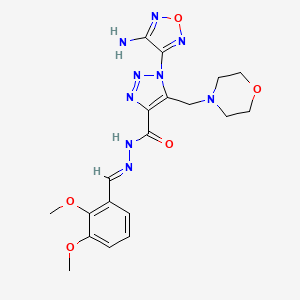
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde, also known as PPA-115, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde depend on the specific disease or condition being studied. In cancer research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to reduce inflammation and oxidative stress in the brain. In Parkinson's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to increase the levels of dopamine, a neurotransmitter involved in movement and reward.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of specific cellular processes. However, one limitation of using 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde is its potential toxicity, as it has been shown to cause cell death in some non-cancerous cell lines.
Orientations Futures
There are several future directions for research on 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the toxicity of 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in more detail, in order to determine its safety for use in humans. Additionally, further research is needed to understand the precise mechanism of action of 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde and its effects on specific cellular processes.
Méthodes De Synthèse
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde can be synthesized through a multi-step process involving the reaction of 2-amino-5-chlorobenzoxazole with 2-pyridinecarboxaldehyde, followed by the addition of acryloyl chloride and triethylamine. The resulting compound is then purified through column chromatography to obtain 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in its pure form.
Applications De Recherche Scientifique
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In Alzheimer's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In Parkinson's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to protect dopaminergic neurons, which are often damaged in the disease.
Propriétés
IUPAC Name |
(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-4-5-13-12(7-11)19-15(21-13)10(9-20)8-18-14-3-1-2-6-17-14/h1-9H,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVJPMIWESOQHV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=C(C=O)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C(\C=O)/C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)

![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)


![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)


![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5738655.png)